Gyrase Supercoiling Inhibition Without Cleavable Complex Formation: PGE‑8367769 vs. Ciprofloxacin, Clinafloxacin, and Nalidixic Acid
PGE‑8367769 inhibits wild‑type E. coli DNA gyrase supercoiling with an IC₅₀ of 7.5 μg/mL but fails to stimulate gyrase‑dependent cleavable complex formation at concentrations up to 500 μg/mL. In contrast, ciprofloxacin, clinafloxacin, and nalidixic acid all robustly stimulate cleavable complex formation in the same assay system [1]. PGE‑8367769 also antagonizes ciprofloxacin‑mediated cleavable complex formation in a dose‑dependent manner: at a fixed ciprofloxacin concentration of 2 μg/mL, increasing PGE‑8367769 concentrations progressively reduced linear DNA production, with approximately 50% reduction observed at 50 μg/mL PGE‑8367769 [1]. This demonstrates that PGE‑8367769 occupies an overlapping binding site on the gyrase‑DNA complex but elicits a qualitatively different biochemical outcome.
| Evidence Dimension | Gyrase supercoiling IC₅₀ and cleavable complex stimulation |
|---|---|
| Target Compound Data | E. coli DNA gyrase supercoiling IC₅₀ = 7.5 μg/mL; cleavable complex stimulation: none detected up to 500 μg/mL |
| Comparator Or Baseline | Ciprofloxacin: IC₅₀ < 7.5 μg/mL and strong cleavable complex stimulation; Clinafloxacin: similar; Nalidixic acid: similar |
| Quantified Difference | Qualitative mechanistic dichotomy: PGE‑8367769 inhibits supercoiling without stimulating cleavable complex; all tested benchmark quinolones stimulate cleavable complex. Additionally, PGE‑8367769 dose‑dependently antagonizes ciprofloxacin‑mediated cleavage (≈50% reduction at 50 μg/mL PGE‑8367769 vs. 2 μg/mL ciprofloxacin). |
| Conditions | E. coli wild-type DNA gyrase; supercoiling assay with relaxed pBR322 plasmid; cleavable complex assay with linear pBR322 quantification on ethidium bromide‑stained agarose gels; 37°C, 60 min incubation. |
Why This Matters
This mechanistic distinction means PGE‑8367769 cannot be functionally substituted by any standard quinolone for experiments requiring gyrase inhibition without triggering DNA damage responses, and it provides a validated chemical probe for dissecting gyrase‑DNA ternary complex pharmacology.
- [1] Macinga DR, Renick PJ, Makin KM, Ellis DH, Kreiner AA, Li M, Rupnik KJ, Kincaid EM, Wallace CD, Ledoussal B, Morris TW. Unique biological properties and molecular mechanism of 5,6-bridged quinolones. Antimicrob Agents Chemother. 2003 Aug;47(8):2526-37. doi: 10.1128/AAC.47.8.2526-2537.2003. View Source
